molecular formula C24H17NO5 B8212413 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate

Cat. No.: B8212413
M. Wt: 399.4 g/mol
InChI Key: NSYOSKFTKGXFLJ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate: is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a benzoylphenyl propanoate group. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further reacted with 3-benzoylphenyl propanoate under specific conditions to yield the final product .

A common synthetic route involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux temperature, using a catalyst such as SiO2-tpy-Nb. This method can achieve moderate to excellent yields (41–93%) of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activities.

    Benzoylphenyl propanoate derivatives: Compounds with similar benzoylphenyl groups can have comparable properties and applications.

Uniqueness

1,3-Dioxoisoindolin-2-yl 2-(3-benzoylphenyl)propanoate is unique due to the combination of the isoindoline-1,3-dione moiety and the benzoylphenyl propanoate group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(3-benzoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-15(17-10-7-11-18(14-17)21(26)16-8-3-2-4-9-16)24(29)30-25-22(27)19-12-5-6-13-20(19)23(25)28/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYOSKFTKGXFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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